- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,
Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
- MGZQMSFXPSKBDY-WCCKRBBISA-N
- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
- C12856
- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
- EN300-7614021
- AKOS026675629
- PS-8682
- SCHEMBL1901330
- (3S)-1,1-dioxothiolan-3-amine;hydrochloride
- 935455-28-0
- CS-B0940
- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
- HY-20629
- MFCD28952871
- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
-
- MDL: MFCD28952871
- Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
- InChI Key: MGZQMSFXPSKBDY-WCCKRBBISA-N
- SMILES: O=S1(CC[C@H](N)C1)=O.Cl
Computed Properties
- Exact Mass: 171.0120774g/mol
- Monoisotopic Mass: 171.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB526103-100 mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; . |
935455-28-0 | 100mg |
€592.60 | 2023-06-14 | ||
| abcr | AB526103-250 mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; . |
935455-28-0 | 250mg |
€1098.50 | 2023-06-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 1g |
¥6868.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 100mg |
¥2058.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 250mg |
¥3438.0 | 2021-09-07 | ||
| Chemenu | CM324864-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 100mg |
$292 | 2024-07-19 | |
| Chemenu | CM324864-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 250mg |
$508 | 2024-07-19 | |
| Alichem | A169006120-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 1g |
$1350.00 | 2023-08-31 | |
| Alichem | A169006120-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 250mg |
476.89 USD | 2021-06-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 100mg |
¥1138.00 | 2024-04-24 |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Production Method
Production Method 1
Production Method 2
- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Methanol
- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,
Production Method 5
- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,
Production Method 6
- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Suppliers
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Latest Research Advances on (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-28-0) in Chemical Biology and Pharmaceutical Applications
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-28-0) is a chiral sulfone derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have highlighted its potential as a building block for novel therapeutic agents, owing to its unique structural features and pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride as a precursor for the development of selective NMDA receptor antagonists. The research demonstrated that derivatives of this compound exhibited high affinity for the GluN2B subunit, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized molecular docking and in vitro assays to validate the compound's efficacy, paving the way for further preclinical investigations.
In addition to its neurological applications, (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride has shown promise in the field of anti-inflammatory drug discovery. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel sulfonamide derivatives using this compound as a scaffold. These derivatives exhibited potent inhibitory activity against COX-2 and TNF-α, two key mediators of inflammation. The researchers employed a combination of computational modeling and in vivo studies to optimize the pharmacokinetic profile of these derivatives, achieving enhanced bioavailability and reduced toxicity.
Another area of interest is the compound's role in asymmetric synthesis. Recent advances in catalytic methodologies have enabled the efficient enantioselective preparation of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, as detailed in a 2023 Organic Process Research & Development article. The study introduced a novel chiral catalyst system that improved yield and enantiomeric excess, addressing previous challenges in large-scale production. This breakthrough has significant implications for the industrial-scale manufacturing of related pharmaceutical intermediates.
Despite these advancements, challenges remain in the clinical translation of compounds derived from (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. Issues such as metabolic stability and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies and the development of targeted delivery systems to enhance therapeutic efficacy.
In conclusion, (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-28-0) continues to be a valuable scaffold in drug discovery, with recent studies underscoring its potential in neurology, inflammation, and asymmetric synthesis. Ongoing research efforts are expected to yield new insights into its applications and optimize its pharmacological properties for clinical use.
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